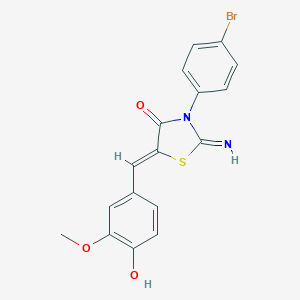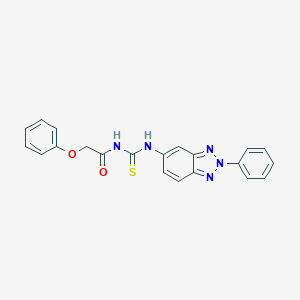![molecular formula C15H10ClF3N2OS B328726 N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B328726.png)
N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
科学研究应用
N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea can be compared with other similar compounds, such as:
- 3-chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 3-chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the trifluoromethyl group in these compounds is a common feature that contributes to their unique properties .
属性
分子式 |
C15H10ClF3N2OS |
|---|---|
分子量 |
358.8 g/mol |
IUPAC 名称 |
3-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H10ClF3N2OS/c16-10-5-3-4-9(8-10)13(22)21-14(23)20-12-7-2-1-6-11(12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
InChI 键 |
MIPCSXPBTPSDBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenoxyacetyl)thiourea](/img/structure/B328647.png)
![3,5-dimethoxy-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328649.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328652.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B328654.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B328655.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328656.png)
![N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B328658.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B328659.png)
![N-[[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B328662.png)
![3-(1,3-Benzodioxol-5-yl)-2-imino-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B328664.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B328666.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B328667.png)
